2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN7O2/c1-12-5-3-4-6-15(12)19-26-21(31-28-19)17-18(23)29(27-20(17)24-2)11-16(30)25-14-9-7-13(22)8-10-14/h3-10H,11,23H2,1-2H3,(H,24,27)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMKQGYKKWEQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=CC=C(C=C4)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its diverse functional groups, including oxadiazole and pyrazole rings. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 482.34 g/mol. The presence of multiple functional groups allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20BrN7O2 |
| Molecular Weight | 482.34 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has shown potential as an inhibitor of cholinesterases:
- Cholinesterase Inhibition : Studies indicate that derivatives containing oxadiazole and pyrazole moieties can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds structurally similar to our target showed IC50 values ranging from 12.8 µM to over 500 µM for AChE inhibition .
- Anticancer Activity : Research has highlighted the potential anticancer properties of oxadiazole derivatives. For example, certain compounds have demonstrated significant inhibition of cancer cell growth in vitro, with IC50 values as low as 0.37 µM against specific cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following observations have been made:
- Oxadiazole and Pyrazole Rings : The presence of these rings is critical for enhancing biological activity. Variations in substituents on these rings can significantly affect potency.
- Substituent Effects : The introduction of halogens or alkyl groups at specific positions can enhance or diminish activity against targeted enzymes. For example, substituents like bromine on the phenyl group have been associated with increased inhibition efficiency .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Inhibition Studies : A series of oxadiazole derivatives were screened for their ability to inhibit AChE and BChE using Ellman’s spectrophotometric method. The most potent inhibitors exhibited IC50 values below 100 µM .
- Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that certain derivatives effectively inhibited cell proliferation, demonstrating the potential for further development as anticancer agents .
Scientific Research Applications
Cholinesterase Inhibition
Research indicates that compounds containing oxadiazole and pyrazole moieties can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have shown IC50 values ranging from 12.8 µM to over 500 µM for AChE inhibition, suggesting potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders.
Anticancer Properties
Studies have highlighted the anticancer potential of oxadiazole derivatives. Certain compounds have demonstrated significant inhibition of cancer cell growth in vitro, with IC50 values as low as 0.37 µM against specific cancer cell lines. This suggests that the compound may be developed further as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Key Observations
- Oxadiazole and Pyrazole Rings : The presence of these rings is critical for enhancing biological activity. Variations in substituents can significantly affect potency.
- Substituent Effects : The introduction of halogens or alkyl groups at specific positions can enhance or diminish activity against targeted enzymes. For example, bromine substituents on the phenyl group have been associated with increased inhibition efficiency.
Inhibition Studies
A series of oxadiazole derivatives were screened for their ability to inhibit AChE and BChE using Ellman’s spectrophotometric method. The most potent inhibitors exhibited IC50 values below 100 µM, highlighting their potential as therapeutic agents.
Anticancer Efficacy
In vitro studies on breast cancer cell lines revealed that certain derivatives effectively inhibited cell proliferation, demonstrating the compound's potential for further development as anticancer agents.
Pharmacological Insights
A mini-review explored the pharmacology of various pyrazole analogs, highlighting their cytotoxic, cytoprotective, antinociceptive, anti-inflammatory, and antidepressant activities. These findings suggest that compounds similar to 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide may exhibit a broad spectrum of pharmacological effects .
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Oxadiazole/Triazole Cores
Key Observations :
Bromophenyl-Containing Analogues
Key Observations :
Pharmacological and Spectral Data Comparison
Key Observations :
- Spectral Trends : The NH and C=N stretches in IR () align with typical pyrazole/oxadiazole derivatives, suggesting similar hydrogen-bonding capabilities in the target compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving heterocyclic ring formation (e.g., oxadiazole via cyclization of acylhydrazides) and sequential coupling reactions. Key steps include:
- Oxadiazole formation : Use POCl₃ or H₂O₂ under controlled temperatures (80–120°C) to cyclize intermediate acylhydrazides .
- Pyrazole functionalization : Optimize coupling reactions (e.g., Buchwald-Hartwig amination) with Pd catalysts and ligands to introduce methylamino and bromophenyl groups .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) for high-purity yields .
- Critical Parameters : Monitor reaction progress via TLC and adjust pH/temperature to suppress side reactions (e.g., over-oxidation) .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks for pyrazole NH (δ 10–12 ppm), oxadiazole protons (δ 7–8 ppm), and acetamide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS-ESI) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing via SHELXL (ORTEP-3 GUI for visualization) to confirm stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data across structural analogs?
- Case Study : Compare analogs with varying substituents (e.g., 4-bromophenyl vs. 4-chlorophenyl). For example:
- Table : Bioactivity Trends in Oxadiazole-Pyrazole Analogs
| Substituent (R) | IC₅₀ (μM) Anticancer | LogP | Key Interaction (Docking) |
|---|---|---|---|
| 4-Bromophenyl | 0.45 ± 0.02 | 3.2 | H-bond with kinase hinge |
| 3-Fluorophenyl | 1.20 ± 0.15 | 2.8 | Hydrophobic pocket |
| Data adapted from |
- Resolution Tactics :
- Structure-Activity Relationship (SAR) : Prioritize bromine for enhanced π-stacking and hydrogen bonding .
- Solubility Optimization : Introduce polar groups (e.g., -OH, -NH₂) to balance LogP without compromising target binding .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Protocol :
Molecular Docking : Use AutoDock Vina to predict binding modes against kinases (e.g., EGFR, Aurora B) .
MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
ADMET Prediction : Apply QikProp to optimize bioavailability (TPSA <90 Ų, logS >-5) .
- Validation : Cross-check predictions with enzymatic assays (e.g., LDH leakage tests for cytotoxicity ).
Q. What experimental approaches validate the compound’s mechanism of action in cancer models?
- In Vitro/In Vivo Workflow :
- Apoptosis Assays : Measure caspase-3/7 activation (fluorogenic substrates) in HCT-116 cells .
- Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G2/M arrest .
- Xenograft Models : Administer 10–50 mg/kg (oral/i.p.) in nude mice; monitor tumor volume vs. controls .
Data Contradiction & Reproducibility
Q. How can researchers address discrepancies in reported IC₅₀ values across studies?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or serum concentrations .
- Compound Stability : Degradation in DMSO stock solutions (validate via HPLC pre/post-assay ).
- Mitigation :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing ).
- Use internal controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
Structural & Functional Insights
Q. What role does the o-tolyl group play in modulating biological activity?
- Mechanistic Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
